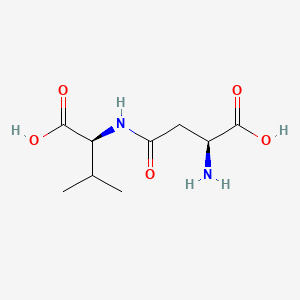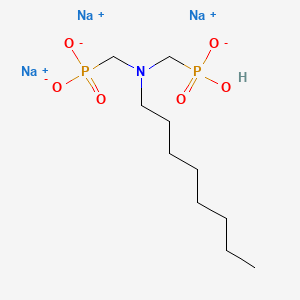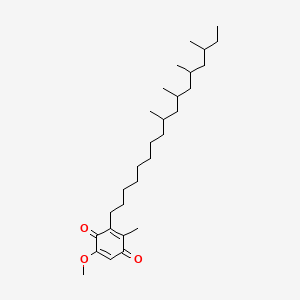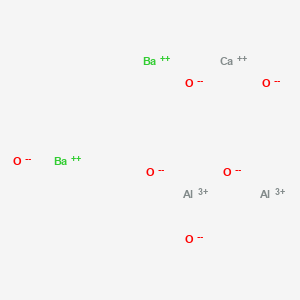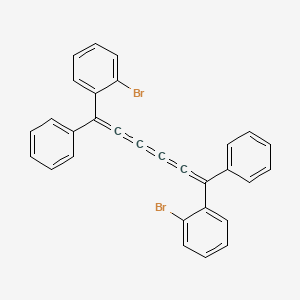
铁,质量数为 54 的同位素
描述
Iron-54 is a stable isotope of Iron . It has a mass number of 54, which means it has 54 nucleons (protons and neutrons combined). It has an atomic number of 26, which means it has 26 protons. The number of neutrons is 28 . Its isotopic mass is 53.939609 u . Iron is a metal in the first transition series and is by mass the most common element on Earth .
Synthesis Analysis
Iron isotope analysis is primarily carried out by MC-ICP-SFMS (multicollector ICP-SFMS). ALS Scandinavia has developed a matrix separation method that can be applied prior to analysis for significantly improved measurement uncertainty .
Molecular Structure Analysis
Iron has four stable isotopes, 54Fe, 56Fe, 57Fe, 58Fe, which represent 5.845, 91.754, 2.1191, and 0.2919 atom% respectively of the total . The isotopic shifts of 54FeO/56FeO and 54FeO2/56FeO2 molecular emissions were identified at each rotational branch line .
Chemical Reactions Analysis
Iron isotopes show analytically significant mass-dependent isotopic variations in nature. The largest isotopic fractionation were observed for low temperature redox reactions . Iron also readily combines with oxygen in moist air to form iron oxide (Fe2O3), known as rust .
Physical And Chemical Properties Analysis
Iron-54 has a nuclear binding energy of 471.76396686 MeV per nucleus . It has a charge radius of 3.6933 femtometer . The physical properties of Iron-54 are similar to those of other isotopes of iron. Iron is a gray powder with a melting point of 1538 °C and a boiling point of 2861 °C .
科学研究应用
生物示踪应用:Fe-54 已被用作生物学研究中的稳定同位素示踪剂。Miller 和 Van Campen (1979) 开发了一种方法,使用稳定同位素铁(包括 Fe-54)作为生物示踪剂,通过用四极杆质谱仪测量离子丰度来定量 (Miller & Van Campen,1979)。
早期检测铁同位素:Aston (1924) 证明了轻同位素 Fe-54 在铁阳极射线中出现,建立了早期检测这种同位素的方法 (Aston,1924)。
测量人体铁吸收:Barrett 等人(1994 年)使用包括 Fe-54 在内的稳定同位素来研究健康女性的铁吸收,并将结果与使用放射性同位素和全身计数确定的结果进行比较 (Barrett 等,1994)。
评估铁的生物利用度:Hansen、Werner 和 Kaltwasser (1992) 描述了一种使用 Fe-54 作为示踪剂和质谱法评估药物制剂中铁生物利用度的程序 (Hansen、Werner 和 Kaltwasser,1992)。
铁代谢的体内研究:Wittmaack、Hansen 和 Werner (1986) 探索了使用 Fe-54 的二次离子质谱(SIMS)研究铁代谢 (Wittmaack、Hansen 和 Werner,1986)。
铁同位素分馏研究:Schauble、Rossman 和 Taylor (2001) 的研究预测了含铁配合物之间存在显着的铁同位素分馏,对地球化学和宇宙化学研究具有重要意义 (Schauble、Rossman 和 Taylor,2001)。
作用机制
未来方向
Iron isotopes, including Iron-54, are increasingly being used to determine the source of the iron present in geological or biological materials and to characterize the chemical reactions that may have led to the form of iron under study . They are particularly useful in studying traces of life and their environment when used in conjunction with other mineralogical, biological, and chemical indicators .
属性
IUPAC Name |
iron-54 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe/i1-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEYBQQBJWHFJM-YPZZEJLDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Fe] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[54Fe] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Fe | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20930633 | |
| Record name | (~54~Fe)Iron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20930633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
53.939608 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iron, isotope of mass 54 | |
CAS RN |
13982-24-6 | |
| Record name | Iron, isotope of mass 54 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013982246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~54~Fe)Iron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20930633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What spectroscopic techniques have been employed to study Iron-54?
A1: Research utilizing Iron-54 has employed various spectroscopic methods, including: * Resonance Raman spectroscopy: This technique was used to analyze the vibrational spectra of compounds containing Iron-54, specifically focusing on iron-sulfur stretching vibrations. [, ] * Fast Atom Bombardment Mass Spectrometry (FAB-MS): This technique enabled the precise determination of Iron-54 incorporation into erythrocytes, facilitating iron absorption studies. [] * Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This highly sensitive method was used to measure Iron-54 ratios in serum samples, enabling the study of iron absorption from food. []
Q2: How does Iron-54 behave under various conditions relevant to its applications?
A2: Being a stable isotope, Iron-54 does not undergo radioactive decay. Its behavior under various conditions is primarily determined by the chemical form it takes, as Iron-54 itself doesn't possess unique material properties beyond its isotopic mass difference.
Q3: Does Iron-54 exhibit any unique catalytic properties?
A3: Iron-54 does not inherently possess unique catalytic properties. Its applications are primarily focused on its use as a tracer in studying iron-containing compounds and their reactions due to its isotopic difference. [, ]
Q4: Have there been computational studies involving Iron-54?
A4: While the provided research papers do not explicitly mention computational studies on Iron-54, its isotopic mass could be incorporated into computational models. This could be useful for studying reaction mechanisms or vibrational modes of iron-containing compounds with greater accuracy.
Q5: How has Iron-54 been used in nuclear physics research?
A5: Iron-54 has been a subject of study in nuclear reactions, particularly those involving neutrons and protons. Experiments have investigated reactions like (n,p), (d,p), and (p,α) on Iron-54, contributing to our understanding of nuclear structure and reaction mechanisms. [, , , , , ]
Q6: What is the significance of studying nuclear reactions with Iron-54?
A6: These studies provide valuable data on nuclear cross-sections, energy levels of the resulting nuclei, and insights into nuclear forces. The information gathered contributes to our fundamental understanding of nuclear physics and has applications in areas like nuclear astrophysics and reactor design. [, , ]
Q7: How does the abundance of Iron-54 vary in different environments?
A7: The relative abundance of iron isotopes, including Iron-54, can vary slightly in different environments. This is influenced by processes like nucleosynthesis in stars and isotopic fractionation. Studying these variations provides insights into the origin and evolution of the solar system and other celestial bodies. []
Q8: What can we learn from studying Iron-54 in meteorites?
A8: The isotopic composition of iron in meteorites offers clues about the early solar system. Variations in Iron-54 abundance relative to other iron isotopes help scientists decipher the processes that occurred during the formation of the solar system. []
Q9: How has Iron-54 been utilized in studying iron absorption?
A9: Researchers have used Iron-54 as a stable isotope tracer in human studies to investigate iron absorption from food. By administering a controlled dose of Iron-54 and tracking its presence in blood samples, they could accurately assess the efficiency of iron absorption in pregnant women and other populations. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



